N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-4-5-10(16)14-13-15-11-8(2)6-7-9(3)12(11)17-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKQUXQZXYDYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form benzothiazole derivatives . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis process . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Dess-Martin periodinane for oxidation and diisopropylaminomethyl resin for purification . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted benzothiazole derivatives .
Scientific Research Applications
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzothiazole derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties . Industrially, these compounds are used in the production of dyes, rubber accelerators, and other materials .
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives often act by inhibiting enzymes or interfering with cellular processes . For example, they may inhibit the activity of certain proteins involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide can be compared with other benzothiazole derivatives such as 2-arylbenzothiazoles and 2-aminobenzothiazoles . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique properties of this compound, such as its specific substitution pattern, contribute to its distinct chemical and biological behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
